

An In-depth Technical Guide to the Physical Properties of Phenyl Allyl Sulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl phenyl sulfide*

Cat. No.: *B1266259*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key physical properties of Phenyl allyl sulfide (CAS 5296-64-0), with a specific focus on its melting and boiling points. The information herein is compiled for use in research, drug development, and other scientific applications where precise physicochemical data is essential.

Core Physical Properties

Phenyl allyl sulfide, also known as (allylthio)benzene, is a clear, colorless to almost colorless liquid with an unpleasant odor.^{[1][2]} It is recognized for its utility as a crosslinking agent, a raw material for polymers, and an additive in lubricants.^[3] Its key physical constants are critical for its application and handling.

Quantitative Data Summary

The melting and boiling points of Phenyl allyl sulfide are fundamental parameters for its purification, handling, and application in various chemical syntheses. The empirically determined values are summarized in the table below.

Physical Property	Value	Citations
Melting Point	-48 to -46.5 °C	[1] [3]
Boiling Point	223 to 225 °C	[1] [2] [3]

Experimental Protocols

The determination of melting and boiling points for an organic compound like Phenyl allyl sulfide requires standardized laboratory procedures to ensure accuracy and reproducibility. The following sections detail the common methodologies employed for these measurements.

3.1. Melting Point Determination (Capillary Method)

Due to the very low melting point of Phenyl allyl sulfide, this procedure would be conducted using a specialized low-temperature apparatus. The fundamental principle is the capillary method.

- Principle: A small, uniform sample of the substance is heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[2][3][4] For a pure compound, this range is typically narrow.[3][5]
- Apparatus:
 - Melting point apparatus with a cooling system (e.g., cryostat or cold stage)
 - Thin-walled capillary tubes (sealed at one end)[3][4]
 - Calibrated thermometer or digital temperature probe
- Procedure:
 - Sample Preparation: A completely dry, solid sample of Phenyl allyl sulfide is obtained by freezing. The solid is then finely powdered.
 - Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to compact the solid to a height of 2-3 mm.[4]
 - Apparatus Setup: The loaded capillary tube is placed into the heating/cooling block of the melting point apparatus, adjacent to the temperature sensor.[3]
 - Cooling: The apparatus is cooled to a temperature well below the expected melting point (e.g., -60 °C).

- Heating and Observation: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting range.[4]
- Data Recording: The temperature at which the first sign of melting is observed and the temperature at which the entire sample becomes a transparent liquid are recorded. This provides the melting point range.[4]

3.2. Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[1]

- Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6][7] In this method, this point is identified by observing the temperature at which a liquid, after being heated to produce a steady stream of vapor bubbles, just begins to be drawn back into an inverted capillary tube upon cooling. [1][8]
- Apparatus:
 - Thiele tube
 - Heat-resistant oil (e.g., mineral oil)
 - Small test tube (fusion tube)
 - Capillary tube (sealed at one end)
 - Calibrated thermometer
 - Heating source (e.g., Bunsen burner or heating mantle)
- Procedure:
 - Sample Preparation: A small amount of Phenyl allyl sulfide (approximately 0.5 mL) is placed into the fusion tube.[1]

- Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[6][9]
- Apparatus Assembly: The fusion tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside the Thiele tube, with the oil level sufficient to immerse the sample and the majority of the thermometer bulb.[1] The rubber band must remain above the oil level to prevent it from softening and breaking.[3][8]
- Heating: The side arm of the Thiele tube is gently and evenly heated.[1] The shape of the tube promotes the circulation of oil via convection currents, ensuring uniform temperature distribution.[8]
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.[1][6]
- Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature recorded at the exact moment the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[1][10]

Visualized Experimental Workflow

The logical flow of determining the physical properties of a substance like Phenyl allyl sulfide can be visualized as a workflow. The diagram below illustrates the sequential steps from sample acquisition to the final determination of its melting and boiling points.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. westlab.com [westlab.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. jk-sci.com [jk-sci.com]
- 5. athabascau.ca [athabascau.ca]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Thiele tube - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Phenyl Allyl Sulfide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266259#physical-properties-of-phenyl-allyl-sulfide-melting-and-boiling-point\]](https://www.benchchem.com/product/b1266259#physical-properties-of-phenyl-allyl-sulfide-melting-and-boiling-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com